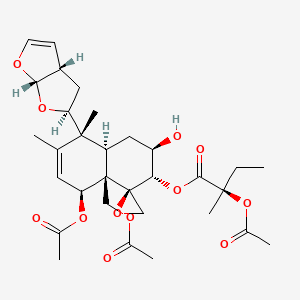
Clerodendrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clerodendrin A is a furofuran.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Clerodendrin A exhibits significant antimicrobial properties. In studies involving methanolic extracts of Clerodendron splendens, it demonstrated biostatic action against a variety of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The Minimum Inhibition Concentration (MIC) values ranged between 64 and 512 μg/ml, indicating its potential as a natural antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 128 |
| Escherichia coli | 256 |
| Pseudomonas aeruginosa | 512 |
| Candida albicans | 64 |
Wound Healing Properties
The wound healing efficacy of this compound has been substantiated through both in vitro and in vivo studies. The application of ointments containing extracts led to a significant reduction in epithelization period and scar area compared to control groups. Specifically, the epithelization period was reduced from 26.7 days to 13.6 days, showcasing its potential in enhancing wound recovery .
Table 2: Wound Healing Efficacy
| Parameter | Control Group | This compound Group |
|---|---|---|
| Epithelization Period (days) | 26.7 | 13.6 |
| Scar Area (mm²) | 54.2 | 25.2 |
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound have shown promising results in models of cognitive decline, particularly in Alzheimer's disease. In studies with scopolamine-induced rats, administration of extracts containing this compound restored acetylcholinesterase activity and normalized levels of neurotransmitters such as acetylcholine, dopamine, and noradrenaline .
Table 3: Neuroprotective Effects in Alzheimer's Disease Models
| Treatment Dose (mg/kg) | Acetylcholinesterase Activity (U/mg protein) | Neurotransmitter Levels (nmol/g tissue) |
|---|---|---|
| Control | Elevated | Decreased |
| 100 | Moderate | Partially restored |
| 200 | Normal | Restored |
| 400 | Normal | Fully restored |
Anti-inflammatory Properties
This compound has been recognized for its anti-inflammatory effects, particularly in traditional medicine practices. Studies indicate that extracts containing this compound can significantly reduce markers of inflammation and oxidative stress in various animal models .
Table 4: Anti-inflammatory Effects
| Inflammatory Marker | Control Group Level | This compound Treatment Level |
|---|---|---|
| Tumor Necrosis Factor-α (pg/ml) | High | Significantly reduced |
| Interleukin-1β (pg/ml) | Elevated | Decreased |
Antihyperglycemic Activity
The antihyperglycemic potential of this compound has been evaluated through studies on diabetic animal models. Administration of extracts showed a significant reduction in blood glucose levels and improvement in biochemical parameters associated with diabetes .
Table 5: Antihyperglycemic Effects
| Treatment Dose (mg/kg) | Blood Glucose Level (mg/dL) |
|---|---|
| Control | Elevated |
| 250 | Significantly reduced |
| 500 | Normalized |
Propiedades
Número CAS |
35481-70-0 |
|---|---|
Fórmula molecular |
C31H42O12 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
[(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C31H42O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-11,20-26,35H,8,12-15H2,1-7H3/t20-,21-,22-,23+,24+,25+,26+,28-,29+,30+,31-/m1/s1 |
Clave InChI |
NXKWGKNTUFLKGN-NLDKIVAHSA-N |
SMILES |
CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C |
SMILES isomérico |
CC[C@](C)(C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@](C(=C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C |
SMILES canónico |
CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















